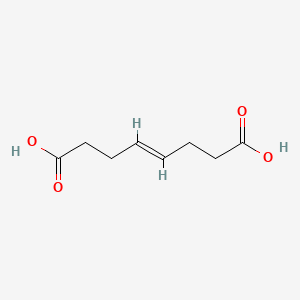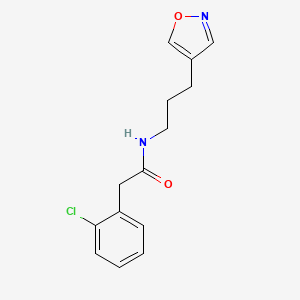
2-(2-chlorophenyl)-N-(3-(isoxazol-4-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-(3-(isoxazol-4-yl)propyl)acetamide, also known as JNJ-1661010, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of compounds known as isoxazoles and has been shown to have unique properties that make it a promising candidate for further research.
Scientific Research Applications
Corrosion Inhibition
A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including compounds with chlorophenyl groups, explored their potential as corrosion inhibitors. These compounds were tested for their efficiency in preventing corrosion on steel surfaces in acidic and oil mediums, showing promising results in certain concentrations (Yıldırım & Çetin, 2008).
Molecular Structure Analysis
Research on 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide and similar compounds focused on their crystal structures, demonstrating intermolecular interactions and potential applications in material science and pharmacology (Saravanan et al., 2016).
Antimicrobial and Antitumor Activities
Studies on derivatives of chlorophenyl and acetamide have shown moderate to good antimicrobial activity against various bacteria, suggesting their potential as antibacterial agents (Desai et al., 2008). Additionally, certain benzothiazole acetamide analogs have been evaluated for their antitumor activity, indicating possible applications in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Neuroprotection
Research involving bioactive benzothiazolinone acetamide analogs, including chlorophenyl derivatives, has explored their photovoltaic efficiency, light harvesting efficiency, and potential as photosensitizers in dye-sensitized solar cells. This work aligns with renewable energy research and applications (Mary et al., 2020). Another study evaluated the therapeutic effect of a novel anilidoquinoline derivative, including chlorophenyl and acetamide groups, for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11-9-17-19-10-11/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGMANRAHBLVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCC2=CON=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2771647.png)
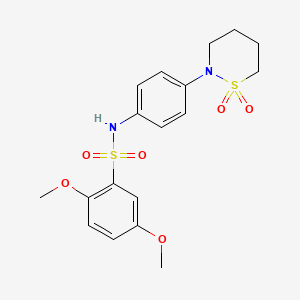
![N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2771650.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)
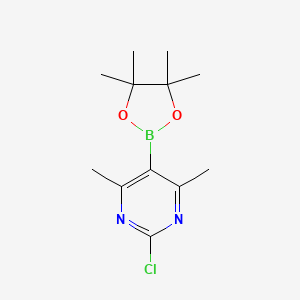
![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)
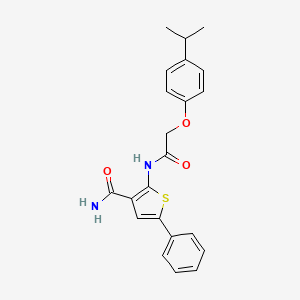
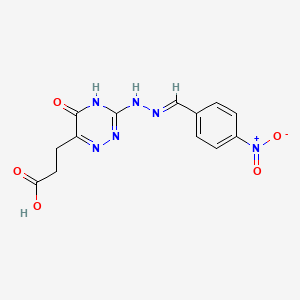
![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)

![1H-Benzimidazol-4-yl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B2771667.png)
